1-(Adamantane-1-carbonyl)-4-(diphenylmethyl)piperazine
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Overview
Description
1-(Adamantane-1-carbonyl)-4-(diphenylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with an adamantane-1-carbonyl group and a diphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantane-1-carbonyl)-4-(diphenylmethyl)piperazine typically involves the reaction of adamantane-1-carbonyl chloride with 4-(diphenylmethyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantane-1-carbonyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(Adamantane-1-carbonyl)-4-(diphenylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Adamantane-1-carbonyl)-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and hydrophobicity, which can enhance binding affinity to certain receptors or enzymes. The diphenylmethyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(Adamantane-1-carbonyl)piperazine: Lacks the diphenylmethyl group, resulting in different binding properties and biological activities.
4-(Diphenylmethyl)piperazine: Lacks the adamantane-1-carbonyl group, affecting its rigidity and hydrophobicity.
1-(Adamantane-1-carbonyl)-4-methylpiperazine: Substituted with a methyl group instead of a diphenylmethyl group, leading to different steric and electronic effects.
Uniqueness
1-(Adamantane-1-carbonyl)-4-(diphenylmethyl)piperazine is unique due to the combination of the adamantane-1-carbonyl and diphenylmethyl groups, which confer distinct structural and functional properties. This combination enhances its potential for specific interactions with biological targets and its versatility in synthetic applications.
Properties
IUPAC Name |
1-adamantyl-(4-benzhydrylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O/c31-27(28-18-21-15-22(19-28)17-23(16-21)20-28)30-13-11-29(12-14-30)26(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-10,21-23,26H,11-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXUSZAGTYQNBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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